

# Structure-Activity Relationship of Indolin-5-amine Substitutions: A Comparative Guide

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## Compound of Interest

Compound Name: *Indolin-5-amine*

Cat. No.: B094476

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The indoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds. Substitutions on the indoline ring system, particularly at the 5-amine position, have been extensively explored to modulate the potency and selectivity of these compounds against various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different **Indolin-5-amine** substitutions, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways and workflows.

## Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of various **Indolin-5-amine** derivatives against key protein targets. The data highlights how different substitutions on the indoline core and its appended functionalities influence biological potency, typically measured as the half-maximal inhibitory concentration (IC50).

## Indolin-5-yl-cyclopropanamine Derivatives as LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a critical enzyme in epigenetic regulation and a promising target in oncology. The following data, extracted from a study on Indolin-5-yl-cyclopropanamine derivatives, illustrates the impact of substitutions on LSD1 inhibitory activity.

[1][2]

Compound	R1	R2	R3	LSD1 IC <sub>50</sub> (nM)
7a	H	H	H	158.3
7b	F	H	H	89.2
7c	Cl	H	H	65.4
7d	Me	H	H	112.8
7e	H	F	H	24.43
7f	H	Cl	H	35.7
7g	H	H	F	78.1
7h	H	H	Cl	92.5

Table 1: SAR of Indolin-5-yl-cyclopropanamine derivatives against LSD1. The data demonstrates that substitutions on the phenyl ring attached to the cyclopropanamine moiety significantly impact potency, with a fluorine at the R2 position (compound 7e) resulting in the most potent inhibition.[1][2]

## 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as RIPK1 Inhibitors

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis and inflammation. The following table showcases the SAR of a series of derivatives based on the 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold.

Compound	R	RIPK1 IC <sub>50</sub> (nM)
1	H	>10000
2a	2-fluorophenyl	150
2b	3-fluorophenyl	89
2c	4-fluorophenyl	120
2d	3-(trifluoromethoxy)phenyl	11

Table 2: SAR of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives against RIPK1. The data indicates that the nature and position of the substituent on the phenylacetyl group at the 1-position of the indoline ring are critical for RIPK1 inhibition, with the 3-(trifluoromethoxy)phenyl substitution (compound 2d) showing the highest potency.

## Indoline-Based Dual Inhibitors of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

Dual inhibition of 5-LOX and sEH presents a promising strategy for treating inflammatory diseases. The table below summarizes the activity of indoline-based compounds against both enzymes.[\[3\]](#)[\[4\]](#)

Compound	R1	R2	5-LOX IC50 ( $\mu$ M)	sEH IC50 ( $\mu$ M)
43	H	4-fluorobenzyl	0.45	1.39
53	H	cyclohexylmethyl	0.28	>10
54	H	3-cyanobenzyl	0.18	>10
73	4-fluorobenzoyl	H	0.41	0.43

Table 3: SAR of indoline-based dual 5-LOX/sEH inhibitors. This table highlights the development of dual inhibitors, where modifications at the N1 and C5 positions of the indoline ring influence the inhibitory profile against both 5-LOX and sEH. Compound 73 emerges as a potent and balanced dual inhibitor.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

## In Vitro Kinase Assay for RIPK1 Inhibition

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against RIPK1 kinase.

**Materials:**

- Recombinant human RIPK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Test compounds (dissolved in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white opaque plates
- Plate reader capable of measuring luminescence

**Procedure:**

- Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
- Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.
- Add 10 µL of a 2x RIPK1 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP solution (MBP and ATP) to each well.
- Incubate the plate at 30°C for 1 hour.
- Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

- Add 50  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence of each well using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC<sub>50</sub> value using a suitable data analysis software.

## LSD1 Demethylase Activity Assay (Fluorometric)

This protocol describes a method to measure the enzymatic activity of LSD1 and the inhibitory potential of test compounds.

### Materials:

- Recombinant human LSD1 enzyme
- Di-methylated histone H3K4 peptide substrate
- Test compounds (dissolved in DMSO)
- Assay buffer
- Primary antibody specific for mono-methylated H3K4
- Fluorescently labeled secondary antibody
- 96-well black plates
- Fluorescence plate reader

### Procedure:

- Coat the wells of a 96-well plate with the di-methylated H3K4 substrate and block non-specific binding sites.
- Prepare serial dilutions of the test compounds in assay buffer.

- Add the LSD1 enzyme and the diluted compounds to the wells. Include a no-enzyme control and a vehicle control.
- Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for the demethylation reaction.
- Wash the wells to remove the enzyme and unbound compounds.
- Add the primary antibody against mono-methylated H3K4 and incubate to allow for binding to the demethylated substrate.
- Wash the wells and add the fluorescently labeled secondary antibody.
- After a final wash, measure the fluorescence intensity in each well using a fluorescence plate reader.
- Calculate the percentage of LSD1 inhibition for each compound concentration and determine the IC<sub>50</sub> value.

## 5-LOX and sEH Enzyme Inhibition Assays

The following are generalized protocols for determining the inhibitory activity of compounds against 5-LOX and sEH.[\[5\]](#)

### 5-LOX Inhibition Assay (Cell-Free):

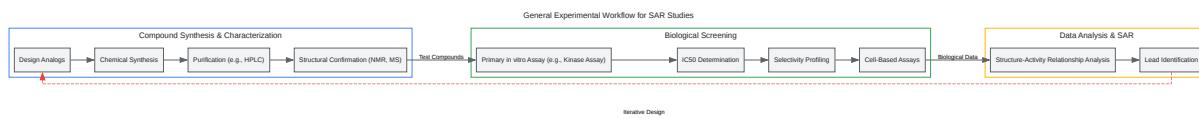
- Recombinant human 5-LOX is pre-incubated with various concentrations of the test compound in a suitable buffer.[\[5\]](#)
- The enzymatic reaction is initiated by the addition of arachidonic acid.[\[5\]](#)
- The reaction is stopped, and the amount of leukotrienes produced is quantified by HPLC or ELISA.[\[5\]](#)
- IC<sub>50</sub> values are calculated from the dose-response curve.[\[5\]](#)

### sEH Inhibition Assay (Fluorometric):

- Recombinant human sEH is incubated with different concentrations of the test compound.
- A fluorescent substrate is added to initiate the reaction.
- The change in fluorescence over time is monitored using a plate reader.
- IC<sub>50</sub> values are determined by analyzing the initial reaction rates at different inhibitor concentrations.<sup>[5]</sup>

## Signaling Pathways and Experimental Workflow

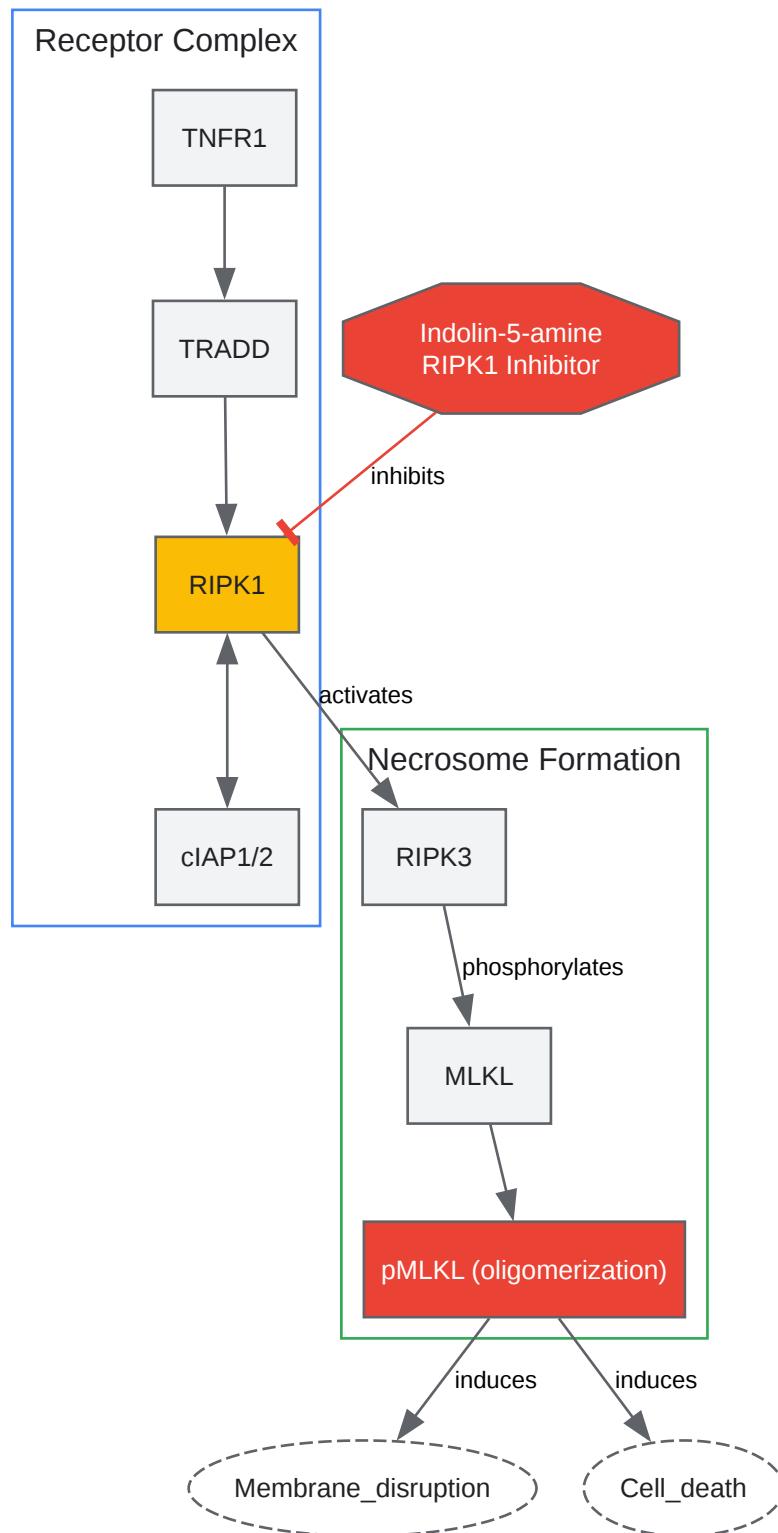
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

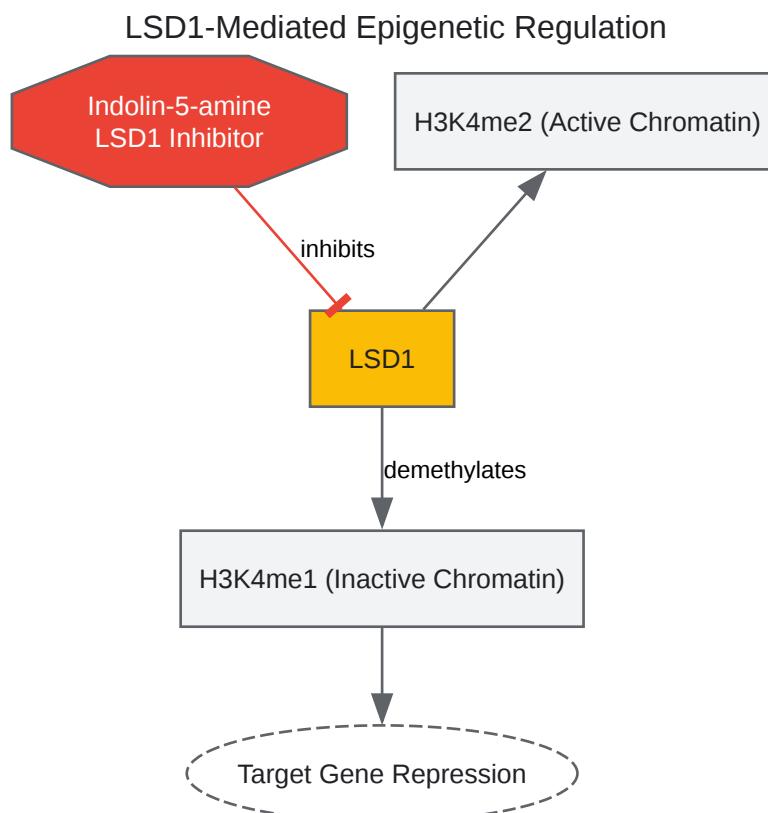


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*General workflow for SAR studies.*

## RIPK1-Mediated Necroptosis Pathway

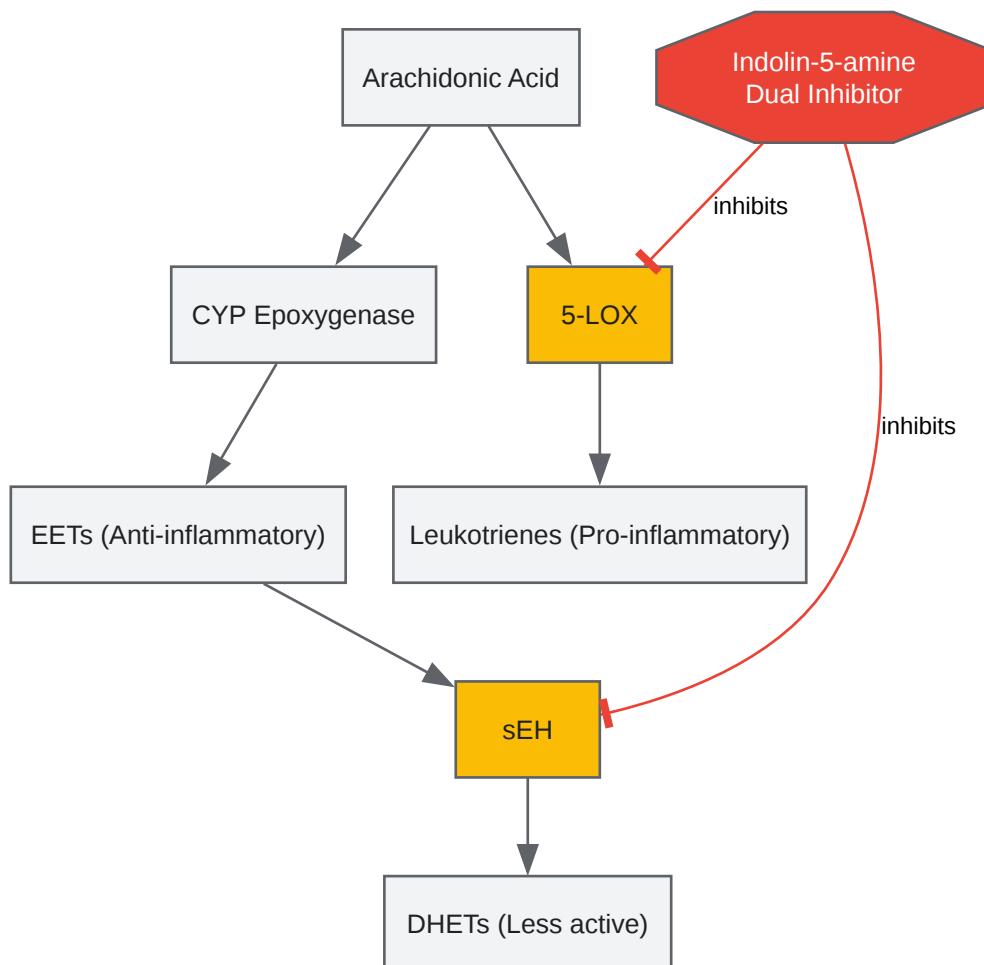
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## References

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